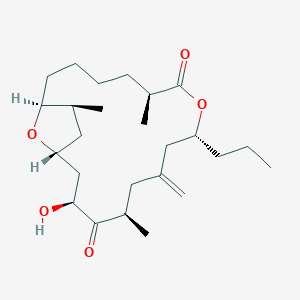
Amphidinolide T4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphidinolide T4, also known as this compound, is a useful research compound. Its molecular formula is C25H42O5 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Amphidinolide T4
The total synthesis of this compound has been achieved through various methods, highlighting its complex structure and the challenges associated with synthesizing such natural products. Key synthetic strategies include:
- Nickel-Catalyzed Reductive Coupling : This method involves alkyne-aldehyde coupling reactions that effectively form the macrocyclic structure of this compound. The approach allows for high diastereoselectivity and yields, making it a preferred method in synthetic organic chemistry .
- Ring-Closing Metathesis : Developed by Fürstner and colleagues, this technique was pivotal in constructing the macrocycle of this compound. It demonstrated efficiency in forming complex structures with multiple stereogenic centers .
This compound exhibits notable cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological studies. The following table summarizes its cytotoxic effects compared to other amphidinolides:
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| This compound | 0.72 (L1210) | Murine lymphoma cells |
| Amphidinolide H | 0.00048 | L1210 (murine) |
| Amphidinolide B | 0.0054 | KB (human epidermoid carcinoma) |
| Amphidinolide G | 0.0021 | KB |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, Amphidinolide H shows significantly higher potency compared to T4, suggesting that structural modifications can greatly influence biological activity .
Therapeutic Potential
Given its cytotoxic properties, this compound is being investigated for potential therapeutic applications in oncology:
- Cancer Treatment : Due to its ability to inhibit tumor cell growth, there is ongoing research into using this compound as a lead compound for developing new anticancer therapies.
- Combination Therapies : Studies suggest that combining amphidinolides with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer cells .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Fürstner et al. (2002) : This study detailed the total synthesis of this compound utilizing innovative synthetic strategies that emphasize stereocontrol and yield optimization .
- Kobayashi et al. (2005) : Investigated the cytotoxic effects of various amphidinolides on different cancer cell lines, providing insights into their therapeutic potential and mechanisms .
- Romiti's Thesis (2015) : Presented comprehensive syntheses of amphidinolides including T4, emphasizing the importance of synthetic methodology in producing biologically active compounds .
Analyse Chemischer Reaktionen
Nickel-Catalyzed Reductive Coupling Reactions
Amphidinolide T4’s synthesis leverages nickel-catalyzed reductive couplings for fragment assembly and macrocyclization:
Intermolecular Alkyne-Epoxide Coupling
-
Reaction : Site-selective coupling of a diyne with an epoxide to construct the C13–C21 fragment.
-
Conditions : Ni(cod)₂, tributylphosphine, excess epoxide (700 mol%), solvent-free, 72–75°C .
-
Outcome :
Intramolecular Alkyne-Aldehyde Macrocyclization
-
Reaction : Reductive cyclization of alkynal 9 to form the 19-membered macrocycle.
-
Conditions : Ni(cod)₂ (20 mol%), tributylphosphine (40 mol%), Zn (2.5 equiv), THF, 23°C .
-
Outcome :
Ring-Closing Metathesis (RCM)
A pivotal step in alternative synthetic routes involves RCM for macrocycle formation:
SnCl₄-Mediated Alkylation
Negishi Cross-Coupling
Oxidation and Protecting Group Manipulations
Critical steps for functional group interconversion:
Methylenation of Ketones
Challenging due to steric hindrance in the macrocycle:
Stereoselective Dihydroxylation and Silylation
-
Dihydroxylation :
-
Silylation :
Table 1: Macrocyclization Methods Comparison
| Method | Catalyst/Reagent | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Ni-catalyzed reductive | Ni(cod)₂, P(n-Bu)₃ | 44 | >10:1 dr | |
| RCM | Grubbs II | 86 | Conformationally biased |
Table 2: Functional Group Transformations
| Step | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Epoxide-alkyne coupling | Ni(cod)₂, Zn | 46 | |
| Methylenation | Nysted’s reagent, TiCl₄ | 65–75 | |
| Dihydroxylation | OsO₄, NMO | 85 |
Eigenschaften
Molekularformel |
C25H42O5 |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
(1S,6S,9R,13R,15S,17R,19S)-15-hydroxy-6,13,19-trimethyl-11-methylidene-9-propyl-8,20-dioxabicyclo[15.2.1]icosane-7,14-dione |
InChI |
InChI=1S/C25H42O5/c1-6-9-20-13-16(2)12-19(5)24(27)22(26)15-21-14-18(4)23(29-21)11-8-7-10-17(3)25(28)30-20/h17-23,26H,2,6-15H2,1,3-5H3/t17-,18-,19+,20+,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
XPLWHMBNFWWZPU-IJZRVPMXSA-N |
Isomerische SMILES |
CCC[C@@H]1CC(=C)C[C@H](C(=O)[C@H](C[C@H]2C[C@@H]([C@@H](O2)CCCC[C@@H](C(=O)O1)C)C)O)C |
Kanonische SMILES |
CCCC1CC(=C)CC(C(=O)C(CC2CC(C(O2)CCCCC(C(=O)O1)C)C)O)C |
Synonyme |
amphidinolide T4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















